1,4-Bis(chloroacetyl)piperazine

Organic Synthesis Process Chemistry Yield Optimization

1,4-Bis(chloroacetyl)piperazine (CAS 1703-23-7) is a bifunctional electrophilic building block that delivers balanced chloroacetyl reactivity—sufficient for efficient nucleophilic substitution yet stable enough to avoid premature gelation. This enables uniform cross-linking of diamines/dithiols for poly(amido amine) networks and selective cysteine bioconjugation with reduced off-target alkylation compared to iodoacetyl analogs. Ideal for medicinal chemistry scaffolds (e.g., bis(thieno[2,3-b]pyridines)) and reproducible polymer syntheses.

Molecular Formula C8H12Cl2N2O2
Molecular Weight 239.1 g/mol
CAS No. 1703-23-7
Cat. No. B158052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(chloroacetyl)piperazine
CAS1703-23-7
Synonyms2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone
Molecular FormulaC8H12Cl2N2O2
Molecular Weight239.1 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)CCl)C(=O)CCl
InChIInChI=1S/C8H12Cl2N2O2/c9-5-7(13)11-1-2-12(4-3-11)8(14)6-10/h1-6H2
InChIKeyQYHXZQGNMLVJPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(chloroacetyl)piperazine (CAS 1703-23-7) – Product Overview for Procurement and Research


1,4-Bis(chloroacetyl)piperazine (CAS 1703-23-7) is a piperazine derivative containing two chloroacetyl groups attached to the nitrogen atoms at the 1 and 4 positions of the heterocyclic ring. The compound is primarily utilized as a bifunctional electrophilic building block in organic synthesis, polymer chemistry, and medicinal chemistry applications [1]. Its structure enables versatile reactivity toward nucleophiles, making it a useful intermediate for preparing cross-linked polymers, heterocyclic compounds, and pharmaceutical candidates .

Why 1,4-Bis(chloroacetyl)piperazine Cannot Be Replaced by Generic Piperazine Analogs


Piperazine-based cross-linkers and building blocks are not interchangeable due to differences in electrophilicity, steric demand, and resulting polymer or product properties. The chloroacetyl group of 1,4-bis(chloroacetyl)piperazine provides a specific reactivity profile that balances sufficient nucleophilic substitution rates with manageable handling and storage stability, distinct from more labile bromoacetyl analogs or less reactive acryloyl derivatives [1][2]. Substituting with a generic analog without considering these differences can lead to altered reaction yields, cross-linking densities, or unintended side reactions, impacting both research reproducibility and manufacturing efficiency [3].

Quantitative Evidence Guide: 1,4-Bis(chloroacetyl)piperazine Differentiation vs. Analogs


Synthesis Yield Comparison: 1,4-Bis(chloroacetyl)piperazine vs. 1,4-Bis(acryloyl)piperazine

1,4-Bis(chloroacetyl)piperazine is obtained in 83.9% yield under optimized conditions, whereas the structurally analogous 1,4-bis(acryloyl)piperazine is reported to be synthesized in approximately 71% yield [1]. This 12.9% higher yield for the chloroacetyl derivative can reduce raw material costs and waste in multi-step synthetic sequences.

Organic Synthesis Process Chemistry Yield Optimization

Reactivity Profile: Chloroacetyl vs. Bromoacetyl Electrophilicity

The chloroacetyl group exhibits moderate electrophilicity compared to the more reactive bromoacetyl group. Studies on haloacetyl reactive dyes demonstrate that bromoacetyl derivatives dye silk under milder conditions and with higher fixation rates than chloroacetyl counterparts [1]. This class-level trend indicates that 1,4-bis(chloroacetyl)piperazine offers a reactivity intermediate between highly labile bromoacetyl analogs and unreactive acetyl derivatives, providing a practical balance for controlled cross-linking and derivatization reactions [2].

Nucleophilic Substitution Leaving Group Reactivity Haloacetyl Derivatives

Utility as a Versatile Precursor for Heterocyclic Synthesis

1,4-Bis(chloroacetyl)piperazine has been successfully employed as a precursor for synthesizing novel bis(thieno[2,3-b]pyridines) linked to a piperazine core [1]. This application demonstrates the compound's ability to install two heterocyclic units via nucleophilic substitution of the chloroacetyl groups, a transformation that is less efficient with less electrophilic analogs (e.g., 1,4-bis(acetyl)piperazine) or may lead to over-alkylation with more reactive bromoacetyl derivatives [2].

Medicinal Chemistry Thienopyridine Synthesis Building Block Utility

Commercial Purity and Quality Specifications

1,4-Bis(chloroacetyl)piperazine is commercially available with a minimum purity specification of 95-98% as determined by HPLC, NMR, and GC analyses . This level of purity ensures reliable performance in sensitive applications such as cross-linking, polymer synthesis, and medicinal chemistry, where impurities could affect reaction outcomes or biological assay results.

Procurement Quality Control Chemical Purity

Recommended Application Scenarios for 1,4-Bis(chloroacetyl)piperazine


Synthesis of Cross-Linked Polymers and Hydrogels

The compound's bifunctional chloroacetyl groups enable controlled cross-linking of nucleophilic monomers (e.g., diamines, dithiols) to produce poly(amido amine)s and other polymer networks. The moderate reactivity of chloroacetyl compared to bromoacetyl minimizes premature gelation, allowing for more uniform network formation [1][2].

Preparation of Heterocyclic Compound Libraries

As a versatile precursor, 1,4-bis(chloroacetyl)piperazine can be reacted with sulfur/nitrogen nucleophiles to generate bis-heterocyclic scaffolds, such as bis(thieno[2,3-b]pyridines), which are valuable in drug discovery for kinase inhibition and other therapeutic targets [3].

Chemical Cross-Linking for Protein and Peptide Studies

The compound's chloroacetyl groups react selectively with thiol groups in cysteine residues, making it suitable for cross-linking proteins or cyclizing di-thiol peptides. The reactivity profile provides sufficient efficiency for bioconjugation while reducing off-target alkylation compared to iodoacetyl-based cross-linkers [1][4].

Technical Documentation Hub

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